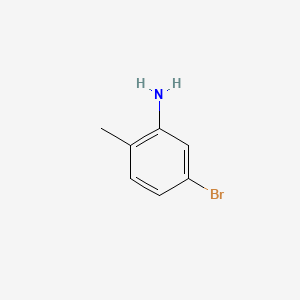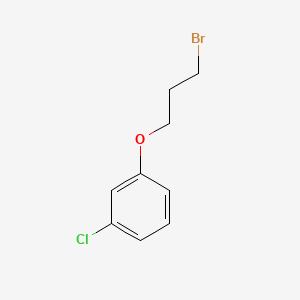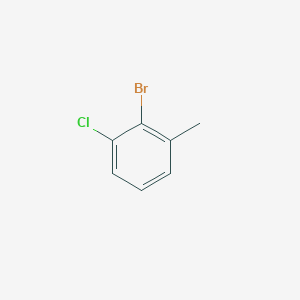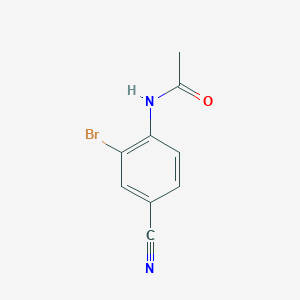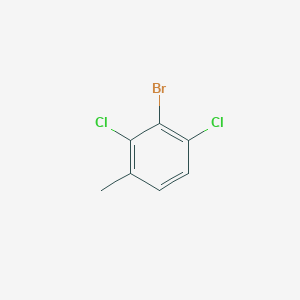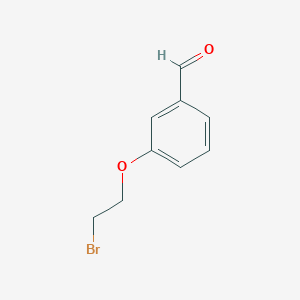
2-Bromo-1,3-difluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-difluoro-5-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrF2NO2 and its molecular weight is 237.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bromination and Electrophilic Substitution
2-Bromo-1,3-difluoro-5-nitrobenzene is used in studies exploring the bromination of nitrobenzene derivatives. For instance, Sobolev et al. (2014) demonstrated that Ba(BrF4)2 acts as a highly-active brominating agent for nitrobenzene, leading to the formation of brominated nitrobenzene derivatives under mild conditions (Sobolev et al., 2014).
Vibrational Spectroscopy
Research by Reddy and Rao (1994) utilized trisubstituted benzenes like this compound for a zero-order normal coordinate analysis. This analysis aids in understanding the vibrational properties of such molecules (Reddy & Rao, 1994).
Photoelectrochemical Studies
Compton and Dryfe (1994) studied the photoelectrochemical reduction of p-bromo-nitrobenzene, which is closely related to this compound. Their work provides insights into the electrochemical behavior and the stability of the radical anion forms of these compounds (Compton & Dryfe, 1994).
Synthetic Applications
Banwell et al. (2004) explored the use of 1-bromo-2-nitrobenzene derivatives in the synthesis of quinolines and phenanthridines, demonstrating the potential of bromo-nitrobenzene compounds in complex organic syntheses (Banwell et al., 2004).
Reaction Intermediates in Aromatic Substitution
Gold, Miri, and Robinson (1980) investigated the role of hydride Meisenheimer adducts in the nucleophilic aromatic substitution reactions of bromo-nitrobenzene compounds, providing valuable information about reaction mechanisms and intermediates (Gold, Miri, & Robinson, 1980).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1,3-difluoro-5-nitrobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and plays a crucial role in various biochemical processes .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can influence the electrophilic aromatic substitution reactions of benzene, which are fundamental to many biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (237986 Da ) and structure suggest that it may have reasonable bioavailability
Result of Action
Given its mode of action, it’s likely that the compound could cause significant changes in the structure and function of molecules containing benzene rings .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability . Furthermore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .
It’s important to note that the compound should be handled with care due to its potential hazards .
Properties
IUPAC Name |
2-bromo-1,3-difluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGXHVJMWNQYIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382456 |
Source


|
| Record name | 2-bromo-1,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-62-5 |
Source


|
| Record name | 2-bromo-1,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

